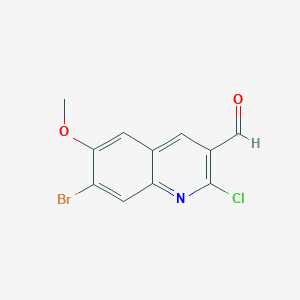

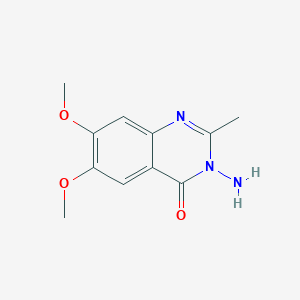

7-Bromo-2-chloro-6-methoxyquinoline-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“7-Bromo-2-chloro-6-methoxyquinoline-3-carbaldehyde” is a derivative of quinoline, a nitrogenous heterocyclic compound . Quinoline and its derivatives have been used in various fields due to their versatility . They are particularly important in medicinal chemistry due to their wide range of biological activities .

Molecular Structure Analysis

Quinoline is characterized by a double-ring structure that contains a benzene ring fused to pyridine at two adjacent carbon atoms . The “7-Bromo-2-chloro-6-methoxyquinoline-3-carbaldehyde” molecule would have additional functional groups attached to this basic structure.Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions. For instance, multicomponent one-pot reactions have been used to construct fused or binary quinoline-cord heterocyclic systems . The specific reactions that “7-Bromo-2-chloro-6-methoxyquinoline-3-carbaldehyde” can undergo would depend on the conditions and reagents used.Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Bromo-2-chloro-6-methoxyquinoline-3-carbaldehyde” would depend on its specific molecular structure. Quinoline is a colorless hygroscopic liquid with a strong odor . It is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .Applications De Recherche Scientifique

- Antimicrobial Activity : Researchers have investigated the antimicrobial potential of this compound due to its structural resemblance to quinoline derivatives. It may serve as a lead compound for developing new antibiotics or antifungal agents .

- Anti-Inflammatory Properties : The presence of bromine and chlorine atoms in the molecule suggests potential anti-inflammatory effects. Scientists explore its role in modulating inflammatory pathways .

- Building Block for Heterocyclic Compounds : 7-Bromo-2-chloro-6-methoxyquinoline-3-carbaldehyde can be used as a precursor in the synthesis of various heterocyclic compounds. These derivatives find applications in materials science, pharmaceuticals, and agrochemicals .

- Construction of Quinoline Ring Systems : Researchers have employed this compound to construct fused or binary quinoline-cored heterocyclic systems. These structures often exhibit interesting biological activities .

- Functionalization of Surfaces : The aldehyde group in the compound allows for surface modification. Researchers explore its use in functionalizing materials like nanoparticles, polymers, and surfaces for specific applications .

- Bioorthogonal Labeling : The aldehyde functionality can be exploited for bioconjugation and labeling of biomolecules. Scientists use it to selectively modify proteins, peptides, and nucleic acids in biological systems .

- Fluorescent Derivatives : By introducing fluorescent moieties, this compound can serve as a fluorescent probe for cellular imaging. Researchers investigate its potential in visualizing specific cellular components or processes .

- Intermediate in Drug Synthesis : Pharmaceutical companies may use 7-bromo-2-chloro-6-methoxyquinoline-3-carbaldehyde as an intermediate during the synthesis of drug candidates. Its unique structure can impart desired properties to the final drug molecule .

Medicinal Chemistry and Drug Development

Organic Synthesis and Chemical Reactions

Materials Science and Surface Modification

Chemical Biology and Bioconjugation

Fluorescent Probes and Imaging Agents

Pharmaceutical Intermediates and Fine Chemicals

Mécanisme D'action

The mechanism of action of “7-Bromo-2-chloro-6-methoxyquinoline-3-carbaldehyde” would depend on its specific biological activity. Quinoline derivatives are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, antimicrobial, antimalarial, anti-HIV, anti-tubercular, and anti-cancer activities .

Safety and Hazards

The safety and hazards associated with “7-Bromo-2-chloro-6-methoxyquinoline-3-carbaldehyde” would depend on its specific properties and uses. General safety measures for handling quinoline derivatives include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Orientations Futures

The future directions for research on “7-Bromo-2-chloro-6-methoxyquinoline-3-carbaldehyde” could include further exploration of its synthesis methods, investigation of its biological activities, and development of its applications in various fields. Given the wide range of biological activities exhibited by quinoline derivatives, “7-Bromo-2-chloro-6-methoxyquinoline-3-carbaldehyde” could potentially be used in the development of new drugs .

Propriétés

IUPAC Name |

7-bromo-2-chloro-6-methoxyquinoline-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrClNO2/c1-16-10-3-6-2-7(5-15)11(13)14-9(6)4-8(10)12/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEYFLVIFIODAFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=C(N=C2C=C1Br)Cl)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-2-chloro-6-methoxyquinoline-3-carbaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

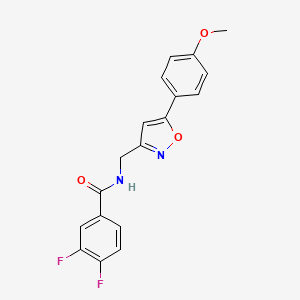

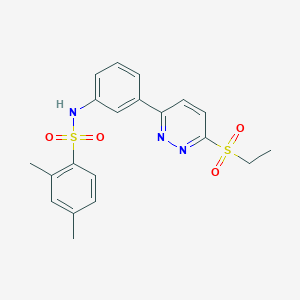

![N-cyclohexyl-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2400559.png)

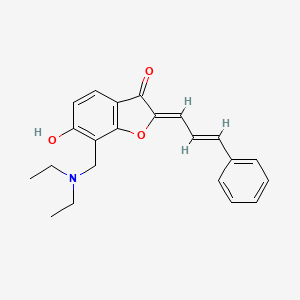

![N-benzyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2400560.png)

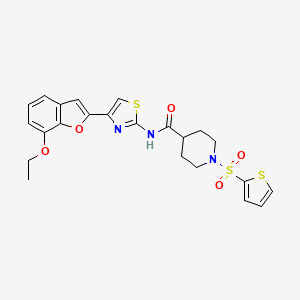

![methyl 2-amino-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carboxylate](/img/structure/B2400563.png)

![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2400564.png)

![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2400568.png)